Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
Overview
Description
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol . This compound is characterized by the presence of a thiazole ring substituted with bromine, chlorine, and an ethyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Scientific Research Applications
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-chlorothiazole-4-carboxylate typically involves the bromination and chlorination of thiazole derivatives followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The resulting intermediate is then esterified with ethanol in the presence of a suitable catalyst to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-5-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and alkylamines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ester hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products:
Nucleophilic substitution: Substituted thiazole derivatives with various functional groups.
Ester hydrolysis: 2-bromo-5-chlorothiazole-4-carboxylic acid.
Oxidation and reduction: Oxidized or reduced thiazole derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s halogenated thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular components .
Comparison with Similar Compounds
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate can be compared with other halogenated thiazole derivatives, such as:
- Ethyl 2,5-dichlorothiazole-4-carboxylate
- Ethyl 2-bromo-5-fluorothiazole-4-carboxylate
- Ethyl 2-chloro-5-iodothiazole-4-carboxylate
Uniqueness: this compound is unique due to its specific combination of bromine and chlorine substituents, which impart distinct chemical reactivity and biological activity compared to other halogenated thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUVSLOHOLUDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458441 | |
Record name | Ethyl 2-bromo-5-chlorothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425392-44-5 | |
Record name | Ethyl 2-bromo-5-chlorothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate in the synthesis of thiazolo[4,5-c]quinoline-4(5H)-ones?
A1: this compound serves as a crucial building block in the synthesis of thiazolo[4,5-c]quinoline-4(5H)-ones []. The research paper outlines a novel and efficient synthetic route utilizing this compound. While the specific reaction mechanism is not detailed within the abstract, it can be inferred that the compound participates in a series of reactions leading to the formation of the target thiazolo[4,5-c]quinoline-4(5H)-one structure.
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